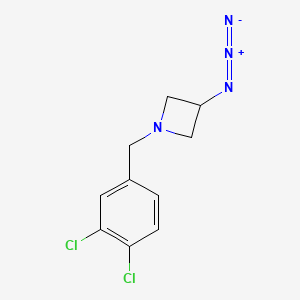
3-Azido-1-(3,4-dichlorobenzyl)azetidine
Vue d'ensemble
Description
3-Azido-1-(3,4-dichlorobenzyl)azetidine is a useful research compound. Its molecular formula is C10H10Cl2N4 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Antiviral Properties
Research has shown that azido compounds, including derivatives like 3-Azido-1-(3,4-dichlorobenzyl)azetidine, can exhibit antiviral activity. The azido group is known to be involved in the mechanism of action against various viruses, including HIV. For instance, related compounds such as 3'-azido-3'-deoxythymidine (AZT) have been effective in inhibiting viral replication by acting as chain terminators during DNA synthesis . This suggests that this compound could be explored for similar antiviral applications.
1.2 Antibacterial Activity
The antibacterial properties of azido compounds are also notable. Studies indicate that azido derivatives can demonstrate significant bactericidal activity against various strains of bacteria. The mechanism often involves interference with bacterial DNA synthesis, which could be a potential application for this compound in developing new antibacterial agents .
Synthetic Methodologies
2.1 Building Blocks for Drug Development
The synthesis of azetidines has been enhanced through novel methodologies that allow for the efficient production of compounds like this compound. These compounds serve as valuable building blocks in combinatorial chemistry and drug development . Their ability to participate in nucleophilic substitution reactions makes them versatile intermediates in the synthesis of more complex pharmaceuticals.
2.2 Peptidomimetics and Ligands
Azetidines are increasingly recognized for their role as peptidomimetics—molecules that mimic the structure and function of peptides. The unique azetidine ring can be used to create ligands for various catalytic processes, including cycloadditions and C–C bond formations . This expands the potential applications of this compound in synthetic organic chemistry.
Materials Science
3.1 Biodegradable Polymers
Recent advancements have explored the incorporation of azetidine derivatives into biodegradable polymers for medical applications such as drug delivery systems and tissue engineering. The unique properties of azetidines can enhance the mechanical and degradation characteristics of these materials . This application is particularly relevant in developing temporary implants or scaffolds that support tissue regeneration while minimizing long-term foreign body reactions.
Case Studies and Research Findings
Propriétés
IUPAC Name |
3-azido-1-[(3,4-dichlorophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4/c11-9-2-1-7(3-10(9)12)4-16-5-8(6-16)14-15-13/h1-3,8H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEUGAUCEPQPFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)Cl)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















